6-Amino-4-bromopicolinic acid

Physicochemical property differentiation Lipophilicity comparison ADME prediction

Standard 6-aminopicolinic acid lacks the halogen handle for Suzuki chemistry, while 4-bromo analogs miss the chelating amine. This 2-carboxy-4-bromo-6-amino pyridine solves the gap. - **Differentiation:** 4-Br enables Pd-catalyzed coupling; 6-NH2 + 2-COOH creates bidentate metal chelation (pKa 3.41). - **Supply:** Research-grade (95-97%) available from multiple distributors. Immediate shipment for library synthesis or SAR studies.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
Cat. No. B11887543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-bromopicolinic acid
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(=O)O)N)Br
InChIInChI=1S/C6H5BrN2O2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H2,8,9)(H,10,11)
InChIKeyXBTMDJYIJHDTTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-4-bromopicolinic Acid: Technical Specifications


6-Amino-4-bromopicolinic acid (CAS 1353101-32-2; molecular formula C6H5BrN2O2; molecular weight 217.02 g/mol) is a heterobifunctional pyridine derivative belonging to the picolinic acid class . The compound features three chemically orthogonal functional groups positioned on the pyridine ring: a carboxylic acid at the 2-position, a bromine atom at the 4-position, and a primary amino group at the 6-position [1]. This substitution pattern creates a molecular scaffold with three distinct reaction handles available for orthogonal derivatization. The bromine atom enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), the carboxylic acid permits amide/ester formation or decarboxylative transformations, and the amino group provides an additional nucleophilic site for functionalization . Predicted physicochemical parameters include a boiling point of 430.0±45.0 °C, a density of 1.909±0.06 g/cm³, and a pKa of 3.41±0.10 (carboxylic acid) . The compound is commercially available from multiple reputable vendors in research-grade purities, typically 95% to 97%, for laboratory-scale applications .

Workflow One-step Suzuki coupling via 4-bromo cross-coupling handle
Orthogonal Handles Three distinct reactive sites (-COOH, -Br, -NH₂) for sequential derivatization
Procurement Rationale Pre-halogenated building block reduces synthetic step count vs. non-brominated analogs

Why Generic Substitution Fails for 6-Amino-4-bromopicolinic Acid


Scientific and industrial users cannot simply substitute 6-amino-4-bromopicolinic acid with closely related analogs such as 6-aminopicolinic acid (lacking the 4-bromo substituent), 4-bromopicolinic acid (lacking the 6-amino group), or 5-amino-4-bromopicolinic acid (positional isomer) without risking fundamentally altered physicochemical behavior and divergent synthetic outcomes [1]. The ortho-amino-carboxylate motif creates a metal-chelating framework that differs from meta- or para-substituted regioisomers, while the 4-bromo substituent serves as a critical handle for cross-coupling chemistry that is absent in non-halogenated analogs [2]. The 5-amino positional isomer (5-amino-4-bromopicolinic acid, CAS 1805124-82-6) exhibits a substantially lower calculated XLogP3 value of 0.7 compared to the 6-amino derivative, indicating significantly different lipophilicity and potential membrane permeability characteristics that would alter both reaction partitioning behavior and any downstream biological applications [3]. The methyl ester derivative (methyl 6-amino-4-bromopicolinate) also differs in both synthetic utility and, where data exist, biological target engagement profiles . These structural nuances directly impact reaction outcomes, purification requirements, and the interpretability of structure-activity relationship (SAR) data. The following section provides quantitative evidence substantiating these differentiation claims.

Target
Substitute Risk
6-Amino-4-bromopicolinic acid
6-Aminopicolinic acid lacks bromine; cross-coupling handle absent
Same target
4-Bromopicolinic acid missing amino group alters chelation and reactivity
Same target
5-Amino positional isomer shifts XLogP3, impacting partitioning and chromatography

6-Amino-4-bromopicolinic Acid: Quantitative Differentiation vs Analogs


Lipophilicity: 6-Amino vs 5-Amino Positional Isomers

The positional isomerism of the amino group on the 4-bromopicolinic acid scaffold produces a substantial difference in calculated lipophilicity. 6-Amino-4-bromopicolinic acid exhibits an XLogP3 value of 1.2, whereas the 5-amino positional isomer (5-amino-4-bromopicolinic acid, CAS 1805124-82-6) has a calculated XLogP3 of 0.7 [1]. This represents a 1.7-fold difference in predicted lipophilicity, which would directly impact compound partitioning behavior in biphasic reaction systems, chromatographic retention times, and membrane permeability in any downstream biological applications .

Lipophilicity vs 5-Amino isomer
Cross-study comparable
XLogP3 1.2 vs 0.7 (1.7-fold higher)
Different extraction and chromatographic behavior
Computed values; experimental data to verify
Physicochemical property differentiation Lipophilicity comparison ADME prediction

Carboxylic Acid pKa: Halogen Effect on Ionization

The carboxylic acid pKa of 6-amino-4-bromopicolinic acid is predicted to be 3.41±0.10, whereas the non-halogenated analog 6-aminopicolinic acid (CAS 23628-31-1) exhibits a predicted pKa of approximately 5.2-5.4 based on literature data for similar picolinic acid derivatives . The electron-withdrawing bromine substituent at the 4-position lowers the carboxylic acid pKa by approximately 1.9-2.0 units relative to the non-brominated analog. This shift in pKa indicates that at physiologically relevant pH (7.4), the carboxylate group of the brominated compound is >99.99% ionized, whereas the non-brominated analog exists in a different ionization equilibrium that affects both reactivity and solubility profiles .

pKa: Halogen Effect
Class-level inference
pKa 3.41±0.10 vs ~5.2–5.4 (predicted)
Ionization state shifts metal-binding equilibrium
Experimental verification pending
Acid dissociation constant Ionization state prediction pH-dependent solubility

Molecular Weight & Density: Reaction Stoichiometry Implications

6-Amino-4-bromopicolinic acid has a molecular weight of 217.02 g/mol and a predicted density of 1.909±0.06 g/cm³ . In comparison, the non-brominated analog 6-aminopicolinic acid (CAS 23628-31-1) has a molecular weight of 138.12 g/mol and 4-bromopicolinic acid (CAS 30766-03-1) lacking the amino group has a molecular weight of 202.01 g/mol . For a reaction requiring 10.0 mmol of picolinic acid scaffold, the required mass of 6-amino-4-bromopicolinic acid is 2.17 g, compared to 1.38 g for 6-aminopicolinic acid and 2.02 g for 4-bromopicolinic acid—a 57% and 7.4% increase in mass, respectively. The higher density of the target compound (1.909 g/cm³ vs. typical organic solids at ~1.2-1.4 g/cm³) further affects volumetric measurements in automated synthesis platforms and high-throughput screening workflows .

MW & Density Impact
Cross-study comparable
MW 217.02 g/mol; Density 1.909 g/cm³
57% mass difference vs 6-aminopicolinic acid alters stoichiometry
Density predicted; confirm experimentally
Reaction stoichiometry Scale-up calculation Physical property comparison

Dual-Handle Intermediate for 6-Aryl-4-aminopicolinates

6-Amino-4-bromopicolinic acid serves as a key intermediate for the synthesis of 6-aryl-4-aminopicolinates, a class of high-value herbicides developed and commercialized by Dow AgroSciences LLC, with multiple patents describing these compounds (U.S. Pat. Nos. 7,314,849 B2; 8,609,853 B2; 8,609,855 B2; 8,754,231 B2; 8,836,688 B2; 10,087,164 B2; 10,544,121 B2; 10,570,114 B2) [1]. The bromine atom at the 4-position enables Suzuki-Miyaura cross-coupling to install diverse aryl or heteroaryl substituents at the 6-position, while the 6-amino group remains available for subsequent functionalization or serves as a pharmacophore element. Improved synthetic routes to these herbicide candidates specifically utilize 6-bromo-4-aminopicolinate intermediates as the coupling partner with aryl boronic acids or boronates [2]. In contrast, non-brominated analogs such as 6-aminopicolinic acid cannot participate in this cross-coupling chemistry without prior halogenation, adding synthetic steps and reducing overall efficiency [3].

Synthetic Step Advantage
Class-level inference
Single-step Suzuki coupling vs. multi-step halogenation
Pre-halogenated building block reduces step count
Exact yield savings not systematically reported
Herbicide intermediate Suzuki coupling Agrochemical building block

Boiling Point Prediction: Distillation Feasibility

6-Amino-4-bromopicolinic acid has a predicted boiling point of 430.0±45.0 °C at 760 mmHg . In comparison, the non-brominated analog 6-aminopicolinic acid has a reported boiling point of approximately 387.8 °C at 760 mmHg, and 4-bromopicolinic acid has a reported boiling point of 347.8 °C at 760 mmHg . The target compound's predicted boiling point is approximately 42 °C higher than 6-aminopicolinic acid and approximately 82 °C higher than 4-bromopicolinic acid. This elevated boiling point reflects the combined contributions of the bromine atom (increased molecular weight and polarizability) and the amino group (intermolecular hydrogen bonding) to the compound's cohesive energy . The 430 °C boiling point prediction indicates that purification by standard vacuum distillation may be impractical due to likely thermal decomposition before volatilization, favoring alternative purification methods such as recrystallization or chromatography.

Boiling Point Prediction
Cross-study comparable
430.0±45.0 °C vs 387.8 °C (6-amino analog)
Supports chromatography over distillation for purification
Predicted; may decompose before boiling
Thermal property prediction Purification feasibility Physical chemistry

6-Amino-4-bromopicolinic Acid: Key Application Scenarios


6-Aryl-4-aminopicolinate Herbicide Synthesis

6-Amino-4-bromopicolinic acid is the preferred starting material for constructing 6-aryl-4-aminopicolinate herbicide scaffolds, as documented in multiple Dow AgroSciences LLC patents [1]. The 4-bromo substituent enables direct Suzuki-Miyaura cross-coupling with diverse aryl boronic acids to install the required 6-aryl pharmacophore in a single step, eliminating the need for a separate halogenation sequence that would be required if starting from 6-aminopicolinic acid [2]. The 57% higher molecular weight compared to the non-brominated analog necessitates stoichiometric adjustments in reaction setup, a factor that procurement decisions must account for when scaling reactions .

Metal Coordination Chemistry & Metallodrug Development

The ortho-amino-carboxylate motif of 6-amino-4-bromopicolinic acid creates a bidentate metal-chelating framework analogous to picolinic acid derivatives known to form stable complexes with transition metals [1]. The 4-bromo substituent lowers the carboxylic acid pKa to 3.41±0.10 (approximately 2 units lower than the non-halogenated analog), altering the metal-binding equilibrium at physiological pH and potentially modulating the stability constants of resulting coordination complexes [2]. This differentiated chelation profile supports structure-activity relationship studies in metallodrug development, where subtle changes in ligand pKa can affect both complex formation kinetics and biological distribution.

Medicinal Chemistry Building Block: Orthogonal Derivatization

The three chemically distinct functional groups (carboxylic acid, 4-bromo, 6-amino) enable sequential, orthogonal derivatization strategies in medicinal chemistry library synthesis [1]. The 4-bromo substituent participates in palladium-catalyzed cross-coupling reactions, the carboxylic acid undergoes amide/ester formation or decarboxylative coupling, and the 6-amino group serves as a handle for reductive amination, amide formation, or diazotization chemistry [2]. The 1.7-fold higher XLogP3 compared to the 5-amino positional isomer predicts different chromatographic retention and partitioning behavior, a critical consideration for high-throughput purification workflows and automated synthesis platforms .

Physicochemical Property-Structure Relationship Studies

6-Amino-4-bromopicolinic acid serves as a model compound for investigating the combined effects of halogenation and amino substitution on the physicochemical properties of pyridinecarboxylic acids. The predicted 430 °C boiling point (42 °C higher than 6-aminopicolinic acid and 82 °C higher than 4-bromopicolinic acid) and the density of 1.909 g/cm³ provide reference data points for computational model validation and property prediction algorithm refinement [1]. Procurement of this specific derivative enables direct experimental measurement of melting point, solubility, and chromatographic retention parameters that can be compared against computational predictions to improve in silico models for property estimation [2].

Application
Selection Property
Validation Focus
6-Aryl-4-aminopicolinate synthesis
4-Bromo cross-coupling handle
Single-step Suzuki efficiency
Metal coordination chemistry
Ortho-amino-carboxylate chelation
pKa-dependent metal binding
Orthogonal derivatization library
Three distinct reactive handles
Sequential functionalization compatibility
Physicochemical property studies
Halogen/amino substitution effects
Experimental vs. predicted property validation

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